molecular formula C10H15NO2 B12964815 Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B12964815
M. Wt: 181.23 g/mol
InChI Key: NDZATHOMQXKCAU-UHFFFAOYSA-N
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Description

Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s unique structure makes it a valuable tool for investigating biological pathways and developing new drugs .

Mechanism of Action

The mechanism of action of ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other tropane alkaloids, such as cocaine and atropine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry.

List of Similar Compounds:
  • Cocaine
  • Atropine
  • Scopolamine
  • Tropinone

These compounds, like this compound, belong to the tropane alkaloid family and exhibit various biological activities .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-4-3-5-9(11)7-6-8/h6-9H,2-5H2,1H3

InChI Key

NDZATHOMQXKCAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCCC1C=C2

Origin of Product

United States

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